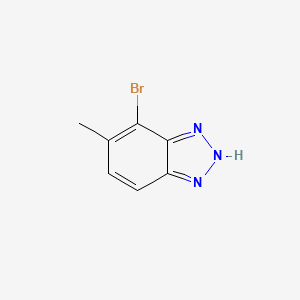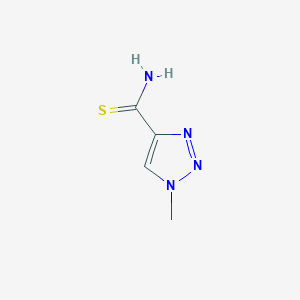![molecular formula C17H13F3N2O4S B2850280 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide CAS No. 899757-95-0](/img/structure/B2850280.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide is an organic compound characterized by its distinctive structure, which features an isothiazolone core, a propanamide moiety, and a trifluoromethyl-substituted phenyl ring. This compound has garnered significant interest due to its diverse range of applications in various scientific fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common route starts with the synthesis of a key intermediate, 3-oxobenzo[d]isothiazolone, which can be obtained through oxidation reactions involving suitable starting materials. The dioxido moiety is introduced via subsequent oxidation steps, often using reagents such as m-chloroperbenzoic acid. The final step involves coupling this intermediate with 4-(trifluoromethyl)phenylpropanamide under controlled conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale reactions. This optimization includes using more efficient reagents and conditions that can be scaled up while maintaining high yield and purity. Continuous flow chemistry techniques and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide is known to participate in a variety of chemical reactions. These include oxidation-reduction reactions, nucleophilic substitution reactions, and condensation reactions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include strong oxidizing agents for oxidation processes and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The primary products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield sulfone derivatives, while nucleophilic substitution can lead to modified isothiazolone compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Researchers explore its bioactive potential, particularly its ability to inhibit specific enzymes or pathways, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate its potential as a therapeutic agent, with applications in treating diseases related to its mechanism of action.
Industry: It finds use in developing advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide exerts its effects often involves interaction with specific molecular targets. Its isothiazolone core is known to interact with thiol groups in proteins, potentially leading to enzyme inhibition. The trifluoromethyl group enhances its binding affinity and specificity toward certain biological targets. This interaction can disrupt critical biological pathways, offering therapeutic potential for various diseases.
Vergleich Mit ähnlichen Verbindungen
Compared to other isothiazolone derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide stands out due to the presence of the trifluoromethylphenyl group, which imparts unique chemical and biological properties. Other similar compounds may include:
3-oxobenzo[d]isothiazolone: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
4-(trifluoromethyl)phenylisothiazolone: A compound with similar structural features but differing in the isothiazolone substitution pattern, affecting its chemical behavior and applications.
Sulfone derivatives of isothiazolones: These variants, obtained through oxidation, exhibit distinct properties and are used in different contexts compared to the parent compound.
This comprehensive overview should give you a detailed understanding of this fascinating compound
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-12-8-6-11(7-9-12)17(18,19)20)22-16(24)13-4-2-3-5-14(13)27(22,25)26/h2-10H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDZJPOLPOAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)
![6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE](/img/structure/B2850203.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)

![methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2850215.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2850216.png)

![N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2850218.png)

![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)
